molecular formula C11H13NO5 B1286050 3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid CAS No. 38989-32-1

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1286050
CAS No.: 38989-32-1
M. Wt: 239.22 g/mol
InChI Key: CBEUCURXDTTYJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 2,4-dimethoxyaniline with a suitable acylating agent. One common method is the reaction of 2,4-dimethoxyaniline with oxalyl chloride in the presence of a base such as pyridine, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C12H15N1O4
  • Molecular Weight: 239.25 g/mol
  • Functional Groups: Contains an amine group, ketone, and methoxy substituents.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been observed to act as both an inhibitor and activator depending on the specific biological context:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.
  • Receptor Binding: It interacts with cellular receptors, which modulates intracellular signaling pathways, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity:
    • The compound has shown potential in reducing oxidative stress by scavenging free radicals.
    • It may enhance the activity of endogenous antioxidant enzymes.
  • Anti-inflammatory Effects:
    • Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
  • Antimicrobial Properties:
    • Some studies have indicated that this compound can exhibit antibacterial activity against specific strains of bacteria.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysDemonstrated inhibition of enzyme X at IC50 = 25 µM.
Antioxidant ActivityDPPH assayScavenging activity with an IC50 = 30 µM.
Antimicrobial EffectsAgar diffusion methodExhibited significant inhibition zones against E. coli and S. aureus.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

CompoundStructure SimilarityBiological Activity
3-(3,4-Dimethoxyphenyl)propanoic acidSimilar backboneModerate anti-inflammatory effects
3,4-Dimethoxyphenylacetic acidSimilar functional groupsLower antioxidant activity

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-7-3-4-8(9(5-7)17-2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEUCURXDTTYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586141
Record name 3-(2,4-Dimethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38989-32-1
Record name 3-(2,4-Dimethoxyanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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